molecular formula C17H14O4 B14535835 1H-2-benzopyran-1-one, 5,7-dimethoxy-4-phenyl- CAS No. 62536-82-7

1H-2-benzopyran-1-one, 5,7-dimethoxy-4-phenyl-

Cat. No.: B14535835
CAS No.: 62536-82-7
M. Wt: 282.29 g/mol
InChI Key: FHVIIAZDPCPBDV-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 5,7-dimethoxy-4-phenyl- is a chemical compound with the molecular formula C17H14O4This compound is also known by other names such as 5,7-dimethoxy-2-phenyl-4H-1-benzopyran-4-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2-benzopyran-1-one, 5,7-dimethoxy-4-phenyl- typically involves the condensation of appropriate phenolic compounds with β-ketoesters under acidic or basic conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale Pechmann condensation reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and stringent control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1H-2-Benzopyran-1-one, 5,7-dimethoxy-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products .

Scientific Research Applications

1H-2-Benzopyran-1-one, 5,7-dimethoxy-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-2-benzopyran-1-one, 5,7-dimethoxy-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-2-Benzopyran-1-one, 5,7-dimethoxy-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62536-82-7

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

5,7-dimethoxy-4-phenylisochromen-1-one

InChI

InChI=1S/C17H14O4/c1-19-12-8-13-16(15(9-12)20-2)14(10-21-17(13)18)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

FHVIIAZDPCPBDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=COC2=O)C3=CC=CC=C3

Origin of Product

United States

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